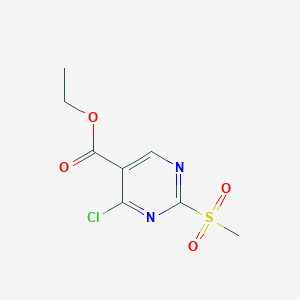

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

描述

属性

IUPAC Name |

ethyl 4-chloro-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-3-15-7(12)5-4-10-8(11-6(5)9)16(2,13)14/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYVXVXZUCFQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(methylsulfonyl)pyrimidine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the esterification process.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

化学反应分析

Types of Reactions

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₉ClN₂O₄S

- Molecular Weight : Approximately 232.69 g/mol

- Structure : The compound features a pyrimidine ring with a chloro group at position 4, a methylsulfonyl group at position 2, and an ethyl ester functional group at position 5.

Medicinal Chemistry Applications

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate has been investigated for its role as a potential therapeutic agent:

- Tyrosine Kinase Inhibition : The compound has shown promise as an inhibitor of FMS tyrosine kinase, which is involved in cell proliferation and differentiation. This suggests its potential in cancer therapy targeting specific signaling pathways .

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against strains such as Streptococcus faecium and Lactobacillus casei, highlighting its potential use in developing new antibacterial agents .

- Synthesis of Pharmaceutical Compounds : It serves as a building block for synthesizing other biologically active compounds, making it valuable in drug development .

Biological Studies

The compound is utilized in biochemical assays to explore enzyme activity and protein-ligand interactions:

- Enzyme Activity Probes : Its structure allows it to interact with various enzymes, facilitating research into enzyme kinetics and mechanisms. For instance, it has been used to study the inhibition of Bruton's tyrosine kinase (BTK), demonstrating low nanomolar potency comparable to established inhibitors like Ibrutinib .

Materials Science Applications

Research has also explored the compound's potential in materials science:

- Novel Material Development : Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is being investigated for its electronic and optical properties, which could lead to advancements in material applications .

Case Study 1: Inhibition of FMS Tyrosine Kinase

A study demonstrated that ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate effectively inhibits FMS tyrosine kinase activity, leading to reduced cell proliferation in vitro. The IC50 values were comparable to those of existing therapies, indicating its potential as a therapeutic candidate for cancers driven by this kinase .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate | X | FMS Tyrosine Kinase |

| Ibrutinib | Y | BTK |

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, the compound exhibited significant activity against pathogenic bacteria, suggesting its utility in treating infections caused by resistant strains. Further investigations are warranted to explore its mechanism of action against these microbes .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Streptococcus faecium | Z |

| Lactobacillus casei | W |

作用机制

The mechanism of action of ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

Methylsulfonyl vs. Methylthio

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4): The methylthio (SMe) group is less electron-withdrawing than methylsulfonyl (SO₂Me), making it a precursor for oxidation to the sulfonyl derivative using agents like mCPBA . This compound is pivotal in synthesizing covalent kinase inhibitors (e.g., JND3229, an EGFR C797S mutant inhibitor) .

Methylsulfonyl vs. Trifluoromethyl

- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4): The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects and steric bulk, reducing nucleophilic displacement reactivity compared to methylsulfonyl. This modification enhances metabolic stability in drug candidates .

Substituent Variations at Position 4

Chloro vs. Amino or Hydroxy

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 770-31-0): The amino group at position 4 increases nucleophilicity, enabling participation in cyclization reactions. This contrasts with the chloro group, which is more suited for SNAr reactions .

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate : The hydroxy group at position 4 requires protection (e.g., using POCl₃ for chlorination) before further functionalization, unlike the directly reactive chloro group .

Ethyl Carboxylate vs. Methyl or tert-Butyl Esters

- Methyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate : Methyl esters are hydrolyzed faster under physiological conditions compared to ethyl esters, affecting prodrug design .

- tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate: Bulky tert-butyl esters improve solubility in organic solvents during synthesis but require acidic conditions for deprotection .

Nucleophilic Displacement at Position 2

The methylsulfonyl group in the target compound allows chemoselective displacement with amines (e.g., benzylamine, morpholine) to generate 2-alkylamino derivatives. For example:

Cross-Coupling at Position 4

The chloro group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:

- Coupling with 4-phenoxyphenyl groups generates hybrids with WEE1 kinase inhibition, a strategy used in anticancer agent development .

Kinase Inhibition Profiles

Data Tables

Table 1: Key Physical and Reactivity Properties

生物活性

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O₄S

- Molecular Weight : Approximately 232.69 g/mol

- Structure : The compound features a pyrimidine ring with a chloro group at position 4, a methylsulfonyl group at position 2, and an ethyl ester functional group at position 5.

Antimicrobial Activity

Recent studies have demonstrated that ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against:

- Streptococcus faecium

- Lactobacillus casei

This antimicrobial property suggests its potential use in treating infections caused by these pathogens.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, particularly FMS tyrosine kinase. This enzyme plays a crucial role in cellular processes such as proliferation and differentiation. Inhibition of FMS tyrosine kinase may have implications for cancer therapy, as it is involved in tumor growth and metastasis.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| FMS Tyrosine Kinase | Competitive Inhibition |

Case Studies and Research Findings

-

Cancer Cell Line Studies : Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate was tested on various cancer cell lines, revealing significant growth inhibition. The compound showed:

- Over 50% inhibition in several melanoma and ovarian cancer cell lines.

- Notable activity against colon cancer cell lines, with up to 40% inhibition observed.

- Cell Cycle Analysis : A study involving flow cytometric analysis indicated that treatment with the compound resulted in alterations to the cell cycle phases. Specifically, there was an increase in the S-phase population from 14% to 18%, suggesting a blockade in DNA synthesis, characteristic of kinase inhibitors .

Table 2: Anticancer Activity Overview

常见问题

Q. What are common synthetic routes for Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate?

This compound is typically synthesized via substitution reactions or as a precursor in multi-step protocols. For example, it can be prepared by reacting ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate with chlorinating agents like POCl₃ or SOCl₂. Alternatively, it serves as a key intermediate in the synthesis of pharmaceuticals such as Avanafil, where it undergoes nucleophilic aromatic substitution with amines (e.g., 3-chloro-4-methoxybenzylamine) . Its methylsulfonyl and chloro groups make it highly reactive for further derivatization.

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR and MS : Confirm molecular structure and purity. The chloro and methylsulfonyl groups produce distinct signals in ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ ~3.5 ppm).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing high-resolution data on bond lengths and angles .

- HPLC : Assess purity, particularly when used in pharmaceutical intermediate synthesis .

Q. How do physicochemical properties (e.g., LogP, tPSA) influence experimental design?

The compound’s LogP (2.55) indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DCM, DMF) for reactions. Its topological polar surface area (tPSA = 77.38 Ų) reflects hydrogen-bonding potential, which impacts crystallization conditions and bioavailability in drug design . These properties guide solvent selection for reactions and purification (e.g., column chromatography with ethyl acetate/hexane gradients).

Advanced Research Questions

Q. How can contradictions in reaction outcomes be resolved when varying nucleophiles?

Competing reactivity at the C4-chloro and C2-methylsulfonyl sites can lead to divergent products. For example, amines may preferentially attack the C4 position due to the electron-withdrawing sulfonyl group activating the pyrimidine ring. Steric hindrance and electronic effects (e.g., nucleophile hardness) should be analyzed via computational methods (DFT) or kinetic studies. Case studies show that bulky nucleophiles favor C2 substitution, while softer nucleophiles target C4 .

Q. What strategies optimize regioselective modifications of the methylsulfonyl group?

The methylsulfonyl group can be oxidized to a sulfone or displaced via nucleophilic substitution. For oxidation, 3-chloroperbenzoic acid (m-CPBA) is effective, as demonstrated in the synthesis of JND3229, an EGFR inhibitor . Competing reactions (e.g., over-oxidation) are minimized by controlling stoichiometry and temperature. For nucleophilic displacement, polar aprotic solvents (e.g., DMSO) enhance reactivity, while protecting the chloro group with temporary substituents prevents side reactions.

Q. How to design a multi-step synthesis using this compound as a key intermediate?

A case study involves JND3229, a third-generation EGFR inhibitor:

- Step 1 : React ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate with 1-Boc-1,4-cyclohexanediamine to form a secondary amine intermediate.

- Step 2 : Reduce the ester to an alcohol, followed by oxidation to a ketone.

- Step 3 : Perform Borch reductive amination and cyclization to yield a pyrimidopyrimidinone core.

- Step 4 : Oxidize the methylsulfonyl group to a sulfone for enhanced binding affinity . Each step requires rigorous monitoring via TLC or LC-MS to isolate intermediates and minimize side products.

Methodological Considerations

- Data Contradiction Analysis : When crystallographic data conflicts with spectroscopic results (e.g., unexpected bond angles), cross-validate using alternative techniques like IR spectroscopy or computational modeling (e.g., Gaussian). SHELX refinement parameters (R factor < 0.05) ensure reliable structural assignments .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for high-yield transformations. For example, microwave-assisted synthesis can accelerate sluggish substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。